1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide
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Overview
Description
The compound “1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide” is a unique chemical with a complex structure. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C17H27NO5S2 and a molecular weight of 389.536 .
Molecular Structure Analysis
The molecular structure of this compound is complex due to its bicyclic nature and the presence of multiple functional groups. The compound contains a bicyclic heptane ring structure with two methyl groups and an oxo group. Additionally, it contains a methanesulfonamide group attached to the heptane ring .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 254.28 . The compound is stored under an inert atmosphere at room temperature .Scientific Research Applications
Physicochemical Properties and Ecotoxicity
One study explores the physicochemical properties, Brönsted acidity, and ecotoxicity of imidazolium-based organic salts, including compounds with structures similar to the query compound. These new protic ionic liquids (PILs) were investigated for their density, viscosity, thermal degradation, and toxicity behavior against human pathogenic bacteria, highlighting their potential in environmental and materials science applications (Sardar et al., 2018).
Synthesis and Chemical Reactivity
Another study focuses on the improved preparation of compounds structurally related to the query molecule, showcasing their significance in organic synthesis. It demonstrates the use of methanesulfonic acid as a solvent and catalyst in specific reactions, providing insights into synthetic methodologies that could be applied to the synthesis and modification of the query compound (Camps et al., 1984).
Microbial Metabolism and Environmental Implications
Research on the microbial metabolism of methanesulfonic acid, a compound structurally related to the query molecule, sheds light on its biodegradation and role in the sulfur cycle. This study provides valuable insights into the environmental fate and biotechnological applications of sulfonamide derivatives (Kelly & Murrell, 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4S/c1-5-21(26-4,16-9-7-6-8-10-16)14-22-27(24,25)15-20-12-11-17(13-18(20)23)19(20,2)3/h6-10,17,22H,5,11-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGNPOYYKRPTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)CC12CCC(C1(C)C)CC2=O)(C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide |
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